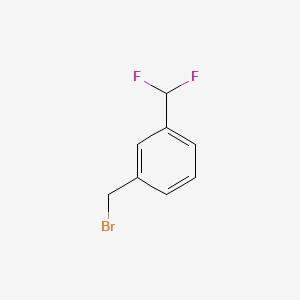

1-(Bromomethyl)-3-(difluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-(difluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEPJRZWCZMUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718310 | |

| Record name | 1-(Bromomethyl)-3-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263178-51-3 | |

| Record name | 1-(Bromomethyl)-3-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-3-(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-3-(difluoromethyl)benzene, also known as 3-(difluoromethyl)benzyl bromide, is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive bromomethyl group and a difluoromethyl moiety on a benzene ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of targeted therapeutics. The presence of the difluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a key intermediate in the design of novel pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role in modulating biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and related compounds is presented below. It is important to note that while data for the exact target compound (CAS 1263178-51-3) is limited in publicly available literature, properties of structurally similar compounds provide valuable context.

| Property | This compound | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | 3,5-Difluorobenzyl bromide |

| CAS Number | 1263178-51-3 | 402-23-3[1] | 141776-91-2 |

| Molecular Formula | C₈H₇BrF₂ | C₈H₆BrF₃[1] | C₇H₅BrF₂ |

| Molecular Weight | 221.04 g/mol | 239.03 g/mol [1] | 207.01 g/mol |

| Appearance | White powder[2] | Clear liquid[2] | - |

| Boiling Point | Not available | 69 °C @ 4 mmHg[2] | - |

| Density | Not available | 1.565 g/mL at 25 °C[2] | - |

| Refractive Index | Not available | n20/D 1.492[2] | - |

Synthesis and Experimental Protocols

Hypothetical Synthesis of this compound

A potential synthetic pathway for this compound would involve the free-radical bromination of 1-(difluoromethyl)-3-methylbenzene.

Reaction Scheme:

Figure 1: Hypothetical synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 1-(difluoromethyl)-3-methylbenzene in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).

-

Reaction Conditions: The reaction mixture is typically heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Applications in Drug Discovery

This compound is a key building block in the synthesis of Bromodomain and Extra-Terminal (BET) inhibitors, a class of epigenetic modulators being investigated for the treatment of cancer and inflammatory diseases.[3] The reactive benzyl bromide functionality allows for its facile incorporation into various molecular scaffolds.

Role in the Synthesis of BET Bromodomain Inhibitors

BET proteins are "readers" of the epigenetic code, specifically recognizing acetylated lysine residues on histones and other proteins. This recognition is a critical step in the transcriptional activation of key oncogenes like c-MYC. By inhibiting the binding of BET proteins to acetylated histones, BET inhibitors can downregulate the expression of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.

A common synthetic strategy involves the alkylation of a nucleophilic core scaffold with this compound.

General Reaction Scheme for BET Inhibitor Synthesis:

Figure 2: General synthesis of a BET inhibitor.

Example Experimental Protocol (Conceptual):

-

Reaction Setup: To a solution of the nucleophilic core scaffold in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), a non-nucleophilic base (e.g., cesium carbonate or diisopropylethylamine) is added.

-

Addition of Alkylating Agent: this compound is then added to the reaction mixture, and the solution is stirred at room temperature or gently heated to facilitate the nucleophilic substitution reaction.

-

Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified using techniques such as column chromatography or recrystallization.

Role in Signaling Pathways

The therapeutic effect of compounds derived from this compound, particularly BET inhibitors, is rooted in their ability to modulate signal transduction pathways that are crucial for cell growth and survival.

The Bromodomain Signaling Pathway

Bromodomain-containing proteins, such as BRD4, are key regulators of gene transcription.[4] They act as scaffolds, recruiting transcriptional machinery to specific gene promoters and enhancers that are marked by acetylated histones. This process is integral to the expression of genes involved in cell cycle progression, apoptosis, and inflammation.

In many cancers, the expression of oncogenes like c-MYC is dependent on the function of BRD4.[5] The signaling cascade can be simplified as follows:

-

Histone Acetylation: Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, creating a "landing pad" for bromodomain proteins.

-

BRD4 Recruitment: The bromodomains of BRD4 recognize and bind to these acetylated lysines.

-

Transcriptional Activation: Once bound, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which then phosphorylates RNA polymerase II, leading to the transcriptional elongation and expression of target genes, including oncogenes.

Inhibition of the Bromodomain Pathway:

BET inhibitors, synthesized using building blocks like this compound, competitively bind to the acetyl-lysine binding pocket of BRD4. This prevents BRD4 from associating with chromatin, thereby disrupting the recruitment of the transcriptional machinery and leading to the downregulation of target oncogenes.

Figure 3: Bromodomain signaling and its inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of potent BET bromodomain inhibitors highlights its importance for developing novel cancer therapies. A deeper understanding of its synthesis, reactivity, and the biological pathways it can modulate will continue to drive innovation in medicinal chemistry and the development of next-generation therapeutics. Further research into scalable and efficient synthetic routes for this compound is warranted to facilitate its broader application in research and development.

References

- 1. 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1263178-51-3 Cas No. | 3-(Difluoromethyl)benzyl bromide | Apollo [store.apolloscientific.co.uk]

- 4. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Bromomethyl)-3-(difluoromethyl)benzene and Related Structures

Chemical Structure and Identification

The requested molecule, 1-(Bromomethyl)-3-(difluoromethyl)benzene, possesses a central benzene ring functionalized with a bromomethyl (-CH₂Br) group at position 1 and a difluoromethyl (-CHF₂) group at position 3. While specific data for this compound is scarce, we can present the properties of the structurally similar and commercially available 1-Bromo-3-(difluoromethyl)benzene.

Table 1: Chemical Identification of 1-Bromo-3-(difluoromethyl)benzene

| Identifier | Value |

| IUPAC Name | 1-Bromo-3-(difluoromethyl)benzene |

| CAS Number | 29848-59-7[1][2][3][4] |

| Molecular Formula | C₇H₅BrF₂[1][2][3] |

| Molecular Weight | 207.02 g/mol [2] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(F)F[1] |

| InChI Key | UJHIUQWUSQZMOL-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their handling, reaction optimization, and application in various fields, including drug discovery.

Table 2: Physicochemical Properties of 1-Bromo-3-(difluoromethyl)benzene

| Property | Value |

| Appearance | Clear, colourless liquid[2] |

| Boiling Point | 197.7 ± 30.0 °C (Predicted)[2] |

| Density | 1.549 ± 0.06 g/cm³ (Predicted)[2] |

| Storage | Sealed in dry, Room Temperature[1][2] |

| Solubility | Almost insoluble (0.01 g/L at 25 °C)[1] |

Synthesis Protocols

Synthesis of 1-Bromo-3-(difluoromethyl)benzene

A common synthetic route to 1-Bromo-3-(difluoromethyl)benzene involves the fluorination of the corresponding aldehyde.

Experimental Protocol:

-

Reaction Setup: A flame-dried flask is charged with a solution of m-bromobenzaldehyde (1.0 eq.) dissolved in dichloromethane (DCM, 1.0 M) at room temperature.

-

Reagent Addition: Ethanol (5-100 μL) and diethylaminosulfur trifluoride (DAST, 1.7 eq.) are subsequently added to the flask.

-

Reaction Conditions: The reaction mixture is stirred at room temperature overnight.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with dichloromethane.

-

Purification: The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The final product is purified by silica gel column chromatography to yield 3-difluoromethylbromobenzene.[2]

References

An In-depth Technical Guide to 1-bromo-3-(difluoromethyl)benzene (CAS: 29848-59-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(difluoromethyl)benzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a reactive bromine atom and an electron-withdrawing difluoromethyl group, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The bromine atom is amenable to various cross-coupling reactions, providing a site for the introduction of diverse functionalities, while the difluoromethyl group can modulate the physicochemical properties of the target molecules, such as lipophilicity and metabolic stability.[1][2] This technical guide provides a comprehensive overview of the available data on 1-bromo-3-(difluoromethyl)benzene, including its synthesis, physical and chemical properties, and reactivity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-bromo-3-(difluoromethyl)benzene is presented in the table below. Please note that some of the data are predicted and should be used as a reference.

| Property | Value |

| CAS Number | 29848-59-7 |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Appearance | Not specified |

| Boiling Point | 197.7 ± 30.0 °C (Predicted) |

| Density | Not specified |

| InChI | InChI=1S/C7H5BrF2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H |

| SMILES | C1=CC(=CC(=C1)Br)C(F)F |

Synthesis

General Synthesis Route

A general method for the synthesis of 1-bromo-3-(difluoromethyl)benzene involves the fluorination of 3-bromobenzaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[3] The aldehyde is dissolved in a suitable solvent like dichloromethane (DCM), and DAST is added to the solution. The reaction proceeds at room temperature.[3]

Reaction Scheme:

Caption: General synthesis of 1-bromo-3-(difluoromethyl)benzene.

Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of 1-bromo-3-(difluoromethyl)benzene. Specific quantities of reagents and detailed reaction conditions may require optimization.

Materials:

-

3-Bromobenzaldehyde

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 3-bromobenzaldehyde (1.0 equivalent) in dichloromethane.[3]

-

To this solution, add diethylaminosulfur trifluoride (DAST) (typically 1.5-2.0 equivalents) dropwise at room temperature.[3]

-

Stir the reaction mixture at room temperature overnight.[3]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.[3]

-

Extract the product with dichloromethane.[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Filter the drying agent and concentrate the filtrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography to obtain 1-bromo-3-(difluoromethyl)benzene.[3]

Spectral Data

Reactivity and Potential Applications

1-Bromo-3-(difluoromethyl)benzene is a valuable intermediate for introducing the 3-(difluoromethyl)phenyl moiety into larger molecules. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[1][2]

Potential Cross-Coupling Reactions

While specific experimental protocols for 1-bromo-3-(difluoromethyl)benzene are not available, its structure suggests it can participate in the following key reactions:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) to form a C-C bond. This is a widely used method for the synthesis of biaryl compounds.

-

Heck Reaction: Coupling with an alkene to form a new C-C bond, leading to substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, a crucial transformation in the synthesis of many pharmaceuticals.

The following diagrams illustrate the general workflows for these potential reactions.

Caption: General workflow for a Suzuki-Miyaura coupling.

Caption: General workflow for a Heck reaction.

Caption: General workflow for a Buchwald-Hartwig amination.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the difluoromethyl group is a common strategy in medicinal chemistry to enhance the metabolic stability and modulate the electronic properties of drug candidates.[1][2] While there are no publicly available reports detailing the use of 1-bromo-3-(difluoromethyl)benzene in the synthesis of specific drug molecules or its interaction with particular signaling pathways, its potential as a building block in this field is significant. The general reactivity profile of this compound makes it a candidate for the synthesis of novel compounds for various therapeutic areas.

Safety Information

1-Bromo-3-(difluoromethyl)benzene should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Bromo-3-(difluoromethyl)benzene is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the preparation of complex molecules in medicinal chemistry and materials science. While detailed experimental protocols and spectral data for this specific compound are not widely available in the public domain, its general reactivity in cross-coupling reactions is well-understood based on its chemical structure. Further research into the specific applications and reaction conditions for this compound will undoubtedly expand its utility in the development of novel chemical entities.

References

Physical and chemical properties of 1-(Bromomethyl)-3-(difluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Bromomethyl)-3-(difluoromethyl)benzene, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide combines the sparse existing information with extrapolated data from closely related, well-characterized analogs. The guide covers structural information, physicochemical properties, reactivity, proposed synthetic routes, and analytical methodologies. It is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel fluorinated compounds.

Introduction

Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The difluoromethyl group (-CF₂H) is a particularly interesting moiety as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl or thiol groups. When combined with a reactive bromomethyl handle, as in this compound, the resulting compound becomes a versatile intermediate for the synthesis of more complex molecular architectures.

This document provides a detailed account of the known and predicted properties of this compound, offering a foundational understanding for its use in research and development.

Chemical Identity and Physical Properties

Data for this compound is not extensively reported in the literature. The following tables summarize the available and predicted data for the target compound and its close structural analogs.

Table 1: Compound Identification

| Identifier | This compound |

| IUPAC Name | This compound |

| Synonyms | 3-(Bromomethyl)-alpha,alpha-difluorotoluene, 3-(Bromomethyl)benzal fluoride |

| CAS Number | 1263178-51-3 |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.04 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)CBr)C(F)F |

Table 2: Physical and Chemical Properties (Experimental and Predicted)

| Property | This compound | 1-Bromo-3-(difluoromethyl)benzene | 1-(Bromomethyl)-3-(trifluoromethyl)benzene |

| CAS Number | 1263178-51-3 | 29848-59-7[1][2] | 402-23-3[3][4] |

| Molecular Formula | C₈H₇BrF₂ | C₇H₅BrF₂[1][2] | C₈H₆BrF₃[3][4] |

| Molecular Weight | 221.04 | 207.02[1][2] | 239.03[3][4] |

| Appearance | No data available | Clear, colorless liquid[2] | Clear liquid[4] |

| Boiling Point | No data available | 197.7 ± 30.0 °C (Predicted)[2] | 69 °C / 4 mmHg (lit.)[4] |

| Density | No data available | 1.549 ± 0.06 g/cm³ (Predicted)[2] | 1.565 g/mL at 25 °C (lit.)[4] |

| Refractive Index | No data available | No data available | n20/D 1.492 (lit.)[4] |

| Flash Point | No data available | No data available | 190 °F[4] |

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the bromomethyl group and the difluoromethyl-substituted benzene ring.

Reactivity of the Bromomethyl Group

The bromomethyl group is a highly reactive functional handle susceptible to nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity due to the stabilization of the carbocation intermediate or the transition state by the adjacent benzene ring. Common transformations include:

-

Nucleophilic Substitution: Reaction with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiols) to introduce diverse functional groups.

-

Williamson Ether Synthesis: Formation of ethers upon reaction with alkoxides.

-

Gabriel Synthesis: A method for the synthesis of primary amines from phthalimide.

-

Grignard Reagent Formation: While less common for benzylic bromides due to side reactions, it can be achieved under specific conditions.

Reactivity of the Difluoromethyl Group and the Aromatic Ring

The difluoromethyl group is a moderately electron-withdrawing group. Its presence on the benzene ring influences the regioselectivity of electrophilic aromatic substitution reactions.

-

Electron-Withdrawing Nature: The -CF₂H group deactivates the benzene ring towards electrophilic attack, making reactions slower compared to unsubstituted benzene.

-

Directing Effects: As a deactivating group, it is expected to be a meta-director for electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions).

-

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can participate in hydrogen bonding, which can influence its physical properties and interactions with biological macromolecules.

Experimental Protocols

Proposed Synthesis: Benzylic Bromination

A common method for the synthesis of benzylic bromides is the free-radical bromination of the corresponding toluene derivative.

Reaction: 3-(Difluoromethyl)toluene can be brominated at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, typically in a non-polar solvent like carbon tetrachloride.

General Protocol:

-

To a solution of 3-(difluoromethyl)toluene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Reflux the reaction mixture with stirring under an inert atmosphere. The reaction can be monitored by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the benzylic protons (-CH₂Br) around 4.5 ppm, a triplet for the difluoromethyl proton (-CHF₂) with a characteristic large coupling constant (JHF) around 6.5-7.0 ppm, and multiplets for the aromatic protons in the range of 7.2-7.6 ppm.

-

¹³C NMR: Would show characteristic signals for the benzylic carbon, the difluoromethyl carbon (as a triplet due to C-F coupling), and the aromatic carbons.

-

¹⁹F NMR: A doublet corresponding to the two equivalent fluorine atoms coupled to the adjacent proton.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C-F, and C-Br bonds would be observed.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, compounds with similar structures, such as 1-(bromomethyl)-3-(trifluoromethyl)benzene, are classified as corrosive and can cause severe skin burns and eye damage.[3] It is prudent to handle this compound with extreme care.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Avoid inhalation of vapors and contact with skin and eyes.[5]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Applications in Research and Development

This compound is a valuable building block for the synthesis of novel compounds in drug discovery and materials science.

-

Medicinal Chemistry: The difluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates. The bromomethyl group allows for the facile introduction of this moiety into larger, more complex molecules.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can improve the efficacy and environmental persistence of pesticides and herbicides.

-

Materials Science: Fluorinated organic compounds are used in the development of liquid crystals, polymers, and other advanced materials with unique electronic and physical properties.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed synthesis via benzylic bromination.

Logical Workflow for Characterization

Caption: Analytical workflow for the compound.

Conclusion

This compound represents a promising, albeit under-characterized, chemical entity. Its unique combination of a reactive bromomethyl group and a metabolically robust difluoromethyl substituent makes it an attractive building block for the synthesis of high-value molecules. This guide has consolidated the available information and provided a predictive framework for its properties and reactivity. Further experimental investigation is warranted to fully elucidate the potential of this compound in various fields of chemical research and development.

References

Technical Guide: Properties and Synthesis of Brominated Difluoromethylated Benzene Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular characteristics and synthetic methodologies related to brominated benzene derivatives containing a difluoromethyl group. Due to significant ambiguity in chemical databases between "1-(Bromomethyl)-3-(difluoromethyl)benzene" and its isomers, this document focuses on the well-characterized compound 1-Bromo-3-(difluoromethyl)benzene , while also presenting data on related structures to clarify the distinctions.

Molecular Formula and Weight

The nomenclature of fluorinated organic compounds can be complex, leading to potential misidentification. The primary subject of this guide is 1-Bromo-3-(difluoromethyl)benzene, for which reliable data is available.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-3-(difluoromethyl)benzene | 29848-59-7 | C₇H₅BrF₂ | 207.02[1] |

| 1-(Bromomethyl)-3,5-difluorobenzene | 141776-91-2 | C₇H₅BrF₂ | 207.02[2] |

| 1-(Bromomethyl)-3-(trifluoromethyl)benzene | 402-23-3 | C₈H₆BrF₃ | 239.03[3][4] |

Note: Extensive searches did not yield a unique CAS number or distinct molecular data for "this compound," suggesting it is either a less common compound or indexed under a different name. The data presented for 1-Bromo-3-(difluoromethyl)benzene is based on available chemical literature and supplier information.

Experimental Protocols

The following section details a representative synthetic protocol for 1-Bromo-3-(difluoromethyl)benzene.

Synthesis of 1-Bromo-3-(difluoromethyl)benzene

This procedure outlines the conversion of m-bromobenzaldehyde to 1-Bromo-3-(difluoromethyl)benzene using a fluorinating agent.[1]

Materials:

-

m-bromobenzaldehyde

-

Dichloromethane (DCM)

-

Ethanol (EtOH)

-

Diethylaminosulfur trifluoride (DAST)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried flask is charged with a solution of m-bromobenzaldehyde (1.0 eq.) dissolved in dichloromethane (1.0 M).

-

Ethanol (5-100 μL) and diethylaminosulfur trifluoride (1.7 eq.) are added to the flask at room temperature.

-

The reaction mixture is stirred at room temperature overnight.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The mixture is extracted with dichloromethane.

-

The organic phases are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield 1-Bromo-3-(difluoromethyl)benzene.[1]

Diagrams

Logical Relationship of Compound Properties

The following diagram illustrates the key molecular properties of 1-Bromo-3-(difluoromethyl)benzene.

Experimental Workflow for Synthesis

This diagram outlines the major steps in the synthesis and purification of 1-Bromo-3-(difluoromethyl)benzene.

References

- 1. 1-BROMO-3-(DIFLUOROMETHYL)BENZENE | 29848-59-7 [chemicalbook.com]

- 2. 1-bromomethyl-3,5-difluoro-benzene, CAS No. 141776-91-2 - iChemical [ichemical.com]

- 3. 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C8H6BrF3 | CID 123061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:402-23-3 | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | Chemsrc [chemsrc.com]

A Technical Guide to 1-(Bromomethyl)-3-(difluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction:

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The difluoromethyl group (-CHF2), in particular, is of growing interest as it can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This technical guide focuses on the chemical building block 1-(Bromomethyl)-3-(difluoromethyl)benzene . While this specific compound is not extensively documented in readily available literature, this paper will provide a comprehensive overview by examining its core structure and the properties of closely related, well-characterized analogues.

This document serves as a resource for researchers, scientists, and drug development professionals by detailing the physicochemical properties, potential synthetic pathways, and applications of this structural class. We will leverage data from analogues such as 1-Bromo-3-(difluoromethyl)benzene and 1-(Bromomethyl)-3-(trifluoromethyl)benzene to provide relevant experimental protocols and illustrate the utility of these reagents in the synthesis of complex molecules.

Chemical Identity and Physicochemical Properties

The precise structure of this compound combines two key functional groups: a reactive bromomethyl group, which is an excellent electrophile for alkylation reactions, and a difluoromethyl group, which imparts unique electronic and steric properties. To build a profile for this compound, we can analyze the properties of its structural relatives. The following table summarizes key quantitative data for two closely related molecules.

| Property | 1-Bromo-3-(difluoromethyl)benzene[2] | 1-(Bromomethyl)-3-(trifluoromethyl)benzene[3][4] |

| CAS Number | 29848-59-7 | 402-23-3 |

| Molecular Formula | C₇H₅BrF₂ | C₈H₆BrF₃ |

| Molecular Weight | 207.02 g/mol | 239.03 g/mol |

| Density | Not specified | 1.565 g/mL at 25 °C |

| Boiling Point | Not specified | 69 °C at 4 mmHg |

| Refractive Index | Not specified | n20/D 1.492 |

| Appearance | Not specified | Clear liquid |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached by first forming the difluoromethylbenzene core, followed by bromination of a methyl group at the desired position. Below are detailed protocols for the synthesis of a key precursor and a proposed workflow for arriving at the target compound.

Experimental Protocol: Synthesis of 1-Bromo-3-(difluoromethyl)benzene

This protocol details the synthesis of a key precursor containing the difluoromethylbenzene core, adapted from established procedures.[2] This compound is valuable in its own right for cross-coupling reactions.[1]

Objective: To synthesize 1-Bromo-3-(difluoromethyl)benzene from m-bromobenzaldehyde.

Reagents and Materials:

-

m-Bromobenzaldehyde

-

Dichloromethane (DCM)

-

Ethanol (EtOH)

-

Diethylaminosulfur trifluoride (DAST)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Add a solution of m-bromobenzaldehyde (1.0 eq.) dissolved in dichloromethane (1.0 M) to a flame-dried flask at room temperature.[2]

-

To this solution, add ethanol (5-100 μL) followed by the slow addition of diethylaminosulfur trifluoride (DAST, 1.7 eq.).[2]

-

Stir the reaction mixture at room temperature overnight.[2]

-

Upon completion (monitored by TLC or GC-MS), carefully quench the reaction with saturated aqueous sodium bicarbonate.[2]

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.[2]

-

Concentrate the solution under reduced pressure to yield the crude product.[2]

-

Purify the crude material by silica gel column chromatography to afford the final product, 1-Bromo-3-(difluoromethyl)benzene.[2]

Proposed Synthetic Workflow for this compound

A plausible route to the target compound involves the radical bromination of 1-(difluoromethyl)-3-methylbenzene. This standard transformation selectively brominates the benzylic position.

Caption: Proposed synthesis of the target compound via radical bromination.

Applications in Research and Drug Development

Building blocks like this compound are highly valuable in medicinal chemistry for several reasons:

-

Versatile Electrophile: The bromomethyl group is a potent electrophile, making it an ideal substrate for Sₙ2 reactions. This allows for the straightforward attachment of the difluoromethylbenzyl moiety to nucleophilic atoms (such as nitrogen, oxygen, or sulfur) present in larger, more complex molecules.[5]

-

Modulation of Physicochemical Properties: The difluoromethyl group serves as a bioisostere for hydroxyl or thiol groups and can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidation.[1] Its incorporation can also fine-tune lipophilicity and cell membrane permeability.

-

Enhanced Target Binding: The unique electronic properties of the -CHF2 group can lead to stronger interactions with biological targets, potentially improving the potency and selectivity of a drug.[5][6]

The diagram below illustrates the general utility of this compound class in synthetic chemistry, specifically its reaction with a generic nucleophile, a common step in the synthesis of active pharmaceutical ingredients (APIs).

References

Spectroscopic Profile of 1-(Bromomethyl)-3-(difluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(bromomethyl)-3-(difluoromethyl)benzene. Due to the limited availability of experimental spectra for this specific compound in public and commercial databases, this document presents predicted spectroscopic characteristics based on the analysis of structurally related isomers. Detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are crucial for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~ 6.7 (t, JHF ≈ 56 Hz) | Triplet | 1H | Difluoromethyl proton (-CHF₂) |

| ~ 4.5 | Singlet | 2H | Bromomethyl protons (-CH₂Br) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Quaternary aromatic carbon attached to -CH₂Br |

| ~ 138 (t, JCF ≈ 25 Hz) | Quaternary aromatic carbon attached to -CHF₂ |

| ~ 125 - 132 | Aromatic CH carbons |

| ~ 115 (t, JCF ≈ 240 Hz) | Difluoromethyl carbon (-CHF₂) |

| ~ 32 | Bromomethyl carbon (-CH₂Br) |

Note: Predicted chemical shifts and coupling constants are based on data from structurally similar compounds and established spectroscopic principles.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2950 - 3000 | Weak | Aliphatic C-H stretch (-CH₂Br) |

| 1600, 1475 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1100 - 1350 | Strong | C-F stretch (from -CHF₂) |

| 1200 - 1250 | Strong | C-Br stretch (from -CH₂Br) |

| 700 - 900 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

| 224/226 | [M]⁺ (Molecular ion with bromine isotopes ⁷⁹Br/⁸¹Br) |

| 145 | [M - Br]⁺ (Loss of bromine) |

| 125 | [C₇H₄F₂]⁺ (Fragment from loss of CH₂Br) |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular structure.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

Typical parameters include a spectral width of 0-220 ppm, a pulse width of 30-45°, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

-

A larger number of scans (e.g., 1024 to 4096) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.

-

Solid (KBr Pellet): 1-2 mg of the solid sample is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the atmospheric CO₂ and H₂O absorptions.

-

The sample is placed in the spectrometer, and the spectrum is recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for spectroscopic analysis of an organic compound.

Understanding the reactivity of the bromomethyl group with a difluoromethyl substituent

An In-depth Technical Guide to the Reactivity of the Bromodifluoromethyl Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the various fluorinated motifs, the difluoromethyl (CF2H) group has garnered significant attention as a bioisostere for hydroxyl (OH), thiol (SH), and methyl (CH3) groups.[1][3][4][5] Consequently, the development of reagents and synthetic methodologies to incorporate this group is of paramount importance.

This technical guide focuses on the reactivity of the bromodifluoromethyl group (-CF2Br) , a key functional handle for the synthesis of difluoromethylated compounds. We will explore the profound electronic influence of the geminal fluorine atoms on the adjacent carbon-bromine bond and delineate the diverse reactivity patterns this unique arrangement engenders. This guide will cover nucleophilic reactions, radical processes, and the generation of reactive intermediates, providing a comprehensive overview for professionals in drug development and chemical research.

Electronic and Physicochemical Properties of the Bromodifluoromethyl Group

The reactivity of the C-Br bond in the bromodifluoromethyl group is dominated by the powerful electronic effects of the two adjacent fluorine atoms.

Inductive Effect: Fluorine is the most electronegative element, and its strong negative inductive effect (-I) significantly polarizes the C-F bonds, drawing electron density away from the central carbon atom.[6] This effect makes the carbon atom highly electron-deficient, which fundamentally alters its reactivity compared to a non-fluorinated bromomethyl group. The difluoromethyl group is recognized as a potent electron-withdrawing group, influencing the acidity and reactivity of adjacent functional groups.[6]

Hydrogen Bonding: While the -CF2Br group itself is not a hydrogen bond donor, the related -CF2H group, often the target of syntheses using bromodifluoromethyl reagents, is a capable hydrogen bond donor.[1][3][7][8][9] The acidity of the C-H bond in a difluoromethyl group is significantly increased due to difluorination, enabling it to form C-F···H bonds that can be crucial for molecular recognition and binding affinity.[3][10] This property makes the CF2H group a valuable surrogate for traditional hydrogen bond donors like -OH and -NH.[3][9]

Physicochemical Properties Comparison

The introduction of fluorine atoms drastically changes the physicochemical properties of the bromomethyl group. The table below summarizes key parameters, highlighting the electronic differences between the methyl, bromomethyl, and bromodifluoromethyl groups.

| Property | -CH3 Group | -CH2Br Group | -CF2Br Group | Rationale & References |

| Inductive Effect | Electron-donating | Electron-withdrawing | Strongly electron-withdrawing | The high electronegativity of fluorine results in a powerful inductive pull of electron density.[3][6] |

| C-Br Bond Polarity | N/A | Polarized (Cδ+-Brδ-) | Highly Polarized (Cδ+-Brδ-) | The electron-deficient carbon enhances the polarity of the C-Br bond. |

| Electrophilicity of Carbon | Not electrophilic | Electrophilic | Highly electron-deficient, but sterically shielded | While electron-deficient, the fluorine and bromine atoms can sterically hinder nucleophilic attack. Reactivity is complex.[11] |

| Radical Stability | Less stable | More stable than methyl | Stabilized by captodative effect | The generated •CF2 radical is influenced by the electron-withdrawing fluorine atoms.[7] |

The Reactivity Landscape

The unique electronic nature of the bromodifluoromethyl group gives rise to a diverse range of chemical transformations, often distinct from those of simple alkyl bromides.

Generation of Difluorocarbene (:CF2)

One of the most synthetically valuable reactions of bromodifluoromethyl compounds is their use as precursors to difluorocarbene (:CF2), a highly reactive intermediate. Reagents like (bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) are particularly effective for this purpose.[12][13]

The generation of difluorocarbene from Me3SiCF2Br is typically initiated by a nucleophilic activator or a Lewis base, such as hexamethylphosphoramide (HMPA).[13][14] The process involves the attack of the activator on the silicon atom, which facilitates the elimination of the bromide ion and the subsequent expulsion of difluorocarbene.[13]

Caption: Mechanism of difluorocarbene generation from Me₃SiCF₂Br.

Nucleophilic Reactions

Direct nucleophilic substitution on the carbon of a bromodifluoromethyl group is challenging. The strong electron-withdrawing effect of the fluorine atoms, which should in principle enhance the carbon's electrophilicity, is counteracted by the increased strength of the C-F bonds and potential steric hindrance. Simple SN2 reactions are often disfavored.[11]

However, nucleophilic processes can occur through alternative pathways. For instance, the bromodifluoromethyl carbanion (:CF2Br⁻) can be generated and used as a nucleophile. A method for the bromodifluoromethylation of iminium ions involves the generation of difluorocarbene from Me3SiCF2Br, which then interacts with an excess of bromide ions to form the nucleophilic bromodifluoromethyl species.[14]

Radical Reactions

The bromodifluoromethyl group is an excellent precursor for generating difluoromethyl radicals. These reactions are often initiated by photoredox catalysis or other radical initiators. For example, visible-light-promoted reactions can achieve the bromodifluoromethylation of various substrates.[15][16] The generated radical can add to alkenes and alkynes or participate in C-H functionalization reactions.[7][15]

Caption: General pathway for a radical reaction involving a CF₂Br group.

Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond in bromodifluoromethyl compounds can be activated by transition metal catalysts, enabling a range of cross-coupling reactions. These methods are powerful for forming C(sp²)-CF₂H and other difluoromethylated structures. Catalysts based on copper, palladium, nickel, and iron have been successfully employed.[7]

For example, copper-catalyzed cross-coupling reactions between aryl iodides and reagents like ethyl bromodifluoroacetate can be used to synthesize N-difluoromethylated pyridines.[17][18] The general mechanism often involves oxidative addition of the C-Br bond to a low-valent metal center, followed by transmetalation (if applicable) and reductive elimination to form the desired product and regenerate the catalyst.

Quantitative Data Summary

The efficiency of reactions involving the bromodifluoromethyl group is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative reaction yields from the literature to provide a quantitative perspective.

Table 1: Representative Yields in Bromodifluoromethylation Reactions

| Reaction Type | Reagent | Substrate | Product | Yield (%) | Reference |

| Radical Addition | TMSCF₂Br / Ag catalyst | Styrenes | Difluoromethylated alkanes | High yields reported | [7] |

| N-Difluoromethylation | BrCF₂COOEt | Pyridines | N-difluoromethylated pyridinium salts | Moderate to good yields | [17] |

| Fe-Catalyzed Cross-Coupling | BrCF₂H / FeBr₂ | Aryl Grignard reagents | Difluoromethylarenes | Not specified, but effective | [7] |

| Nucleophilic Bromodifluoromethylation | Me₃SiCF₂Br / HMPA | Iminium ions | α-Bromodifluoromethyl amines | Not specified, but described as effective | [14] |

| Difluorocarbene Insertion | TMSCF₂Br / KF | Alcohols, Thiols | Difluoromethyl ethers/thioethers | Satisfactory results | [19] |

Detailed Experimental Protocols

Providing precise, replicable experimental protocols is crucial for researchers. Below are detailed methodologies for key transformations involving bromodifluoromethyl reagents.

Protocol 1: N-Difluoromethylation of Pyridines using Ethyl Bromodifluoroacetate

Adapted from the procedure for the synthesis of N-difluoromethylated pyridines.[17]

Objective: To synthesize N-difluoromethylated pyridinium compounds via a transition-metal-free method.

Materials:

-

Substituted pyridine (1.0 mmol, 1.0 equiv)

-

Ethyl bromodifluoroacetate (BrCF₂COOEt) (1.5 mmol, 1.5 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Acetonitrile (CH₃CN), anhydrous (5 mL)

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted pyridine (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol).

-

Add anhydrous acetonitrile (5 mL) to the flask and stir the suspension.

-

Add ethyl bromodifluoroacetate (1.5 mmol) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings, and concentrate the solvent under reduced pressure.

-

The resulting crude product is an N-alkoxycarbonyldifluoromethylated intermediate. This intermediate undergoes in situ hydrolysis and decarboxylation under the reaction conditions to yield the final N-difluoromethylated pyridinium salt.

-

Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to obtain the pure N-difluoromethylated product.

Protocol 2: Generation of Difluorocarbene from (Bromodifluoromethyl)trimethylsilane

Adapted from general procedures for difluorocarbene generation.[13][19]

Objective: To generate difluorocarbene in situ for subsequent reaction with a nucleophilic substrate (e.g., an alcohol or olefin).

Materials:

-

(Bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br) (1.2 mmol, 1.2 equiv)

-

Substrate (e.g., phenol or styrene) (1.0 mmol, 1.0 equiv)

-

Activator: Potassium fluoride (KF) (1.5 mmol, 1.5 equiv) or Hexamethylphosphoramide (HMPA) (catalytic to stoichiometric amounts)

-

Anhydrous solvent (e.g., THF, DMF) (5 mL)

-

Schlenk flask or similar oven-dried glassware

-

Inert atmosphere setup

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the substrate (1.0 mmol) and the activator (e.g., anhydrous KF, 1.5 mmol).

-

Add the anhydrous solvent (5 mL) and stir the mixture at room temperature.

-

Slowly add (bromodifluoromethyl)trimethylsilane (1.2 mmol) to the mixture via syringe. The reaction is often exothermic.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired difluoromethylated compound (e.g., Ar-O-CF₂H or a difluorocyclopropane).

Workflow and Logic Diagrams

Visualizing workflows can clarify complex synthetic sequences and decision-making processes in research and development.

Caption: A logical workflow for synthesizing difluoromethylated compounds.

Conclusion and Outlook

The bromodifluoromethyl group is a versatile and powerful functional handle in modern synthetic chemistry. Its reactivity is dictated by the profound electron-withdrawing nature of the geminal fluorine atoms, enabling transformations that are often inaccessible to simple alkyl bromides. From the generation of difluorocarbene to participation in radical and metal-catalyzed cross-coupling reactions, bromodifluoromethyl-containing reagents provide reliable pathways to introduce the valuable difluoromethyl moiety into complex molecules.

For professionals in drug discovery, a thorough understanding of this reactivity is essential for the rational design of novel therapeutics. As research continues to uncover new catalysts and reaction conditions, the synthetic utility of the bromodifluoromethyl group is expected to expand even further, solidifying its role as a critical tool in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective difluoromethylation and monofluoromethylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]

The Difluoromethyl Group: A Technical Guide to its Electron-Withdrawing Effects on the Benzene Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated functional groups has become a pivotal strategy in modern medicinal chemistry and materials science. Among these, the difluoromethyl (CHF₂) group offers a unique electronic profile that significantly influences the properties of aromatic systems. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the difluoromethyl group when attached to a benzene ring. It consolidates quantitative data, details key experimental methodologies, and presents visual representations of the underlying chemical principles to serve as a comprehensive resource for researchers in drug discovery and chemical synthesis.

Introduction: The Unique Standing of the Difluoromethyl Group

The difluoromethyl group is a critical substituent in the design of novel pharmaceuticals and functional materials. Its electronic character, intermediate between a methyl group (-CH₃) and a trifluoromethyl group (-CF₃), allows for the fine-tuning of molecular properties such as acidity, basicity, metabolic stability, and receptor binding affinity.[1][2] The CHF₂ group is primarily considered an electron-withdrawing group, exerting its influence through a combination of inductive and resonance effects.[3][4] This guide will dissect these effects through quantitative measures, experimental validation, and theoretical frameworks.

Quantitative Analysis of Electron-Withdrawing Strength

The electron-withdrawing nature of the difluoromethyl group can be quantified using several well-established physicochemical parameters. These values are crucial for quantitative structure-activity relationship (QSAR) studies and rational drug design.

Hammett Substituent Constants

Hammett constants (σ) are a cornerstone for quantifying the electronic influence of substituents on a benzene ring.[5] The difluoromethyl group exhibits positive σ values, indicating its electron-withdrawing nature. These constants are dissected into inductive (σI) and resonance (σR) components, or field (F) and resonance (R) parameters, providing a more nuanced understanding of its electronic effects.

| Parameter | Value | Comparison Group | Value | Reference |

| σI (CHF₂) | 0.22 | σI (CF₃) | 0.38 | [6] |

| σR (CHF₂) | 0.07 | σR (CF₃) | 0.16 | [6] |

| σm (CHF₂) | 0.30 | σm (CF₃) | 0.43 | [7] |

| σp (CHF₂) | 0.34 | σp (CF₃) | 0.54 | [7] |

| F (CHF₂) | 0.35 | F (CF₃) | 0.63 | [7] |

| R (CHF₂) | -0.01 | R (CF₃) | 0.19 | [7] |

| Note: Hammett constants can vary slightly depending on the experimental conditions and the reaction series used for their determination. |

The data clearly illustrates that the difluoromethyl group is a moderately strong electron-withdrawing group, though weaker than the trifluoromethyl group.[8] The positive σI and F values highlight the strong inductive pull of the two fluorine atoms.[9] The small σR and negative R values suggest a negligible to very weak resonance-donating effect, a stark contrast to the resonance-withdrawing nature of the trifluoromethyl group.

Acidity of Difluoromethyl-Substituted Benzoic Acids

The electron-withdrawing effect of the difluoromethyl group is also evident in its impact on the acidity of benzoic acid. By stabilizing the conjugate base (benzoate) through inductive electron withdrawal, the CHF₂ group increases the acidity, resulting in a lower pKa value compared to unsubstituted benzoic acid.

| Compound | pKa | Reference |

| Benzoic Acid | 4.20 | [10] |

| 4-Difluoromethylbenzoic Acid | ~3.6-3.8 (Estimated) | - |

| 4-Trifluoromethylbenzoic Acid | 3.66 | [11] |

| 4-Fluorobenzoic Acid | 4.14 | [11] |

Note: An exact experimental pKa value for 4-difluoromethylbenzoic acid was not found in the provided search results and is estimated based on the trend observed with other fluorinated substituents.

The increased acidity of the difluoromethyl-substituted benzoic acid further confirms the electron-withdrawing prowess of the CHF₂ group.

Experimental Protocols for Characterization

The quantitative data presented above are determined through rigorous experimental procedures. The following sections outline the methodologies for key experiments.

Determination of Hammett Constants

Hammett constants are typically determined by measuring the rates or equilibrium constants of reactions for a series of meta- and para-substituted benzene derivatives. The ionization of benzoic acids is a classic example.

Workflow for Hammett Constant Determination:

Figure 1: Workflow for the experimental determination of Hammett constants.

Detailed Protocol (based on Benzoic Acid Ionization):

-

Synthesis: Synthesize pure samples of meta- and para-difluoromethylbenzoic acid.

-

pKa Determination: Determine the pKa of each synthesized acid and the unsubstituted benzoic acid using potentiometric titration or UV-Vis spectrophotometry as detailed in section 3.2.[10]

-

Calculation: The Hammett constant (σ) is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Determination of pKa by Potentiometric Titration

This method involves titrating a weak acid with a strong base and monitoring the pH change.[10]

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters | Semantic Scholar [semanticscholar.org]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

The Difluoromethyl Group: A Lipophilic Hydrogen Bond Donor Transforming Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary: The difluoromethyl (CF2H) group has emerged as a critical substituent in modern medicinal chemistry, offering a unique combination of physicochemical properties that can significantly enhance the drug-like characteristics of therapeutic candidates. This guide provides a comprehensive overview of the role of the CF2H group, covering its synthesis, impact on key pharmacological parameters, and its application in modulating biological pathways. Detailed experimental protocols for assessing these properties and visualizations of relevant biological pathways are included to provide a practical resource for drug discovery and development.

Introduction: The Rise of a Unique Bioisostere

The strategic incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Among these, the difluoromethyl (CF2H) group has garnered increasing attention due to its distinct electronic and steric properties. Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety possesses a hydrogen atom capable of forming hydrogen bonds, positioning it as a "lipophilic hydrogen bond donor."[1][2] This unique characteristic allows it to serve as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, potentially improving metabolic stability and cell permeability while maintaining or enhancing target binding affinity.[3][4]

Physicochemical Properties and Their Impact

The introduction of a difluoromethyl group can profoundly alter the physicochemical profile of a lead compound. These changes are critical for optimizing pharmacokinetics and pharmacodynamics.

Acidity (pKa) and Lipophilicity (logP)

The electron-withdrawing nature of the two fluorine atoms in the CF2H group influences the acidity (pKa) of nearby functional groups and the overall lipophilicity (logP) of the molecule. Generally, the CF2H group lowers the pKa of adjacent amines, making them less basic. This can be advantageous for reducing off-target effects and improving oral bioavailability. The impact on lipophilicity is context-dependent; while often increasing lipophilicity compared to a methyl group, the effect is generally less pronounced than that of a trifluoromethyl group.

Table 1: Comparative Physicochemical Properties of Difluoromethylated Compounds and Their Parent Analogues

| Compound | Parent pKa | Difluoromethylated pKa | Parent logP | Difluoromethylated logP | Reference |

| 4-Methylphenol | 10.26 | 9.20 (for 4-(Difluoromethyl)phenol) | 1.94 | 2.1 (Predicted) | [5] |

| Aniline | 4.63 | ~3.0 (Predicted for 4-(Difluoromethyl)aniline) | 0.90 | 1.6 (Predicted for 4-(Difluoromethyl)aniline) | [6][7] |

Note: Experimental data for direct comparisons are limited; some values are predicted based on available data for similar structures.

Metabolic Stability

One of the primary reasons for incorporating a CF2H group is to enhance metabolic stability. The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. Replacing a metabolically labile methyl or methylene group with a CF2H group can significantly increase a drug's half-life and bioavailability.

Cell Permeability

The increased lipophilicity imparted by the CF2H group can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets. This enhanced permeability can lead to better absorption after oral administration and improved distribution to tissues.

Synthesis of Difluoromethylated Compounds

The introduction of the CF2H group into organic molecules can be achieved through various synthetic strategies, including nucleophilic, electrophilic, and radical difluoromethylation reactions.

General Protocol for Visible-Light-Driven Difluoromethylation of Heterocycles

Visible-light photoredox catalysis has emerged as a powerful and mild method for the C-H difluoromethylation of heterocycles, which are common scaffolds in pharmaceuticals.[5][8][9][10][11][12]

Experimental Protocol:

-

Reaction Setup: To an oven-dried reaction tube, add the heterocyclic substrate (1.0 equiv), a difluoromethylating reagent such as sodium difluoromethanesulfinate (CF2HSO2Na) (2.0 equiv), and a photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye, 1-5 mol%).

-

Solvent and Degassing: Add the appropriate solvent (e.g., DMSO, acetonitrile) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Irradiation: Place the reaction tube under irradiation with visible light (e.g., blue LEDs) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired difluoromethylated heterocycle.

Experimental Protocols for Property Assessment

To evaluate the impact of the difluoromethyl group on drug-like properties, standardized in vitro assays are employed.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver enzymes.

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

-

Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Experimental Workflow for Liver Microsomal Stability Assay

Caco-2 Cell Permeability Assay

This assay is widely used to predict intestinal absorption of orally administered drugs.

Experimental Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until a confluent monolayer is formed (typically 21 days).

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Study (Apical to Basolateral):

-

Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Add the test compound (in transport buffer) to the apical (donor) side.

-

Add fresh transport buffer to the basolateral (receiver) side.

-

Incubate at 37°C with gentle shaking.

-

Take samples from the receiver side at various time points.

-

-

Transport Study (Basolateral to Apical): Perform the reverse experiment to assess efflux.

-

Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Experimental Workflow for Caco-2 Permeability Assay

Modulation of Biological Pathways

The unique properties of the difluoromethyl group can be harnessed to modulate the activity of biological targets and signaling pathways.

Inhibition of Polyamine Biosynthesis by Eflornithine

Eflornithine (α-difluoromethylornithine) is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][13][14] Polyamines are essential for cell proliferation, and their inhibition is a therapeutic strategy for diseases characterized by rapid cell growth, such as certain cancers and parasitic infections like African trypanosomiasis.[1][15]

Polyamine Biosynthesis Pathway and Inhibition by Eflornithine

Antiviral Activity of Difluoromethylated Nucleoside Analogues